molecular formula C21H16F3N3O6S B284341 Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate

Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate

Cat. No. B284341
M. Wt: 495.4 g/mol
InChI Key: ACLIIJBCHHMOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate, also known as DFTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DFTP is a terephthalate derivative that is synthesized through a multistep process, and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate is not fully understood, but it is believed to be related to its ability to interact with thiols. Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has been shown to form adducts with thiols, which can affect the activity of enzymes and other proteins that contain thiol groups. Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and cancer metastasis. Additionally, Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate in lab experiments is its fluorescence, which allows for easy detection and quantification. Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate is also relatively stable and easy to synthesize, making it a convenient tool for research. However, one limitation of using Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate is its potential toxicity, which can affect the results of experiments. Additionally, Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate may not be suitable for all types of experiments due to its specific mechanism of action.

Future Directions

There are several future directions for research on Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate. One potential direction is to further investigate its mechanism of action and its interactions with thiols. Another direction is to explore its potential applications in photodynamic therapy and other cancer treatments. Additionally, Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate could be used as a tool to study the role of thiols in various biological processes.

Synthesis Methods

The synthesis of Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate involves a multistep process that begins with the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with acetic anhydride to form 2-(acetylamino)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with terephthalic acid and dimethyl sulfate to form Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate. The synthesis of Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has been optimized to yield high purity and high yield.

Scientific Research Applications

Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has been shown to have potential applications in scientific research. It has been used as a fluorescent probe to detect the presence of thiols in biological systems. Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has also been used as a photosensitizer for photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer to kill cancer cells. Additionally, Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate has been used as a precursor for the synthesis of other compounds with potential biological activity.

properties

Molecular Formula

C21H16F3N3O6S

Molecular Weight

495.4 g/mol

IUPAC Name

dimethyl 2-[[2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H16F3N3O6S/c1-31-18(29)11-5-6-12(19(30)32-2)13(8-11)25-17(28)10-34-20-26-14(15-4-3-7-33-15)9-16(27-20)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,28)

InChI Key

ACLIIJBCHHMOQY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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